

Spectroscopic data (NMR, MS) for Cyclo(Leu-Leu) characterization

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Compound of Interest

Compound Name: Cyclo(Leu-Leu)

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Characterization of Cyclo(Leu-Leu): A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of Cyclo(L-Leucyl-L-Leucyl), a cyclic dipeptide with significant interest in various research fields. This document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and presents a logical workflow for its analysis.

Introduction

Cyclo(L-Leucyl-L-Leucyl), with the chemical formula $C_{12}H_{22}N_2O_2$, is a 2,5-diketopiperazine formed from the cyclization of two L-leucine amino acid residues. Its structure is characterized by a central piperazine-2,5-dione ring with two isobutyl side chains. The rigid cyclic structure of **Cyclo(Leu-Leu)** and its derivatives imparts unique physicochemical properties, making them attractive scaffolds in drug discovery and biotechnology. Accurate and thorough characterization using modern spectroscopic techniques is paramount for confirming its identity and purity.

Spectroscopic Data

The following sections present the anticipated ^1H NMR, ^{13}C NMR, and Mass Spectrometry data for Cyclo(L-Leu-L-Leu).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **Cyclo(L-Leu-L-Leu)**. The chemical shifts are influenced by the solvent used; the data presented here is predicted for chloroform-d (CDCl_3), a common solvent for such compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data for Cyclo(L-Leu-L-Leu) in CDCl_3

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
NH	~ 6.0 - 7.0	br s	-
α -CH	~ 3.8 - 4.2	m	-
β -CH ₂	~ 1.6 - 1.9	m	-
γ -CH	~ 1.4 - 1.7	m	-
δ -CH ₃	~ 0.9 - 1.1	d	~ 6.5
δ' -CH ₃	~ 0.9 - 1.1	d	~ 6.5

Table 2: Predicted ^{13}C NMR Spectroscopic Data for Cyclo(L-Leu-L-Leu) in CDCl_3

Carbon Assignment	Chemical Shift (δ , ppm)
C=O	~ 165 - 170
α -C	~ 55 - 60
β -C	~ 40 - 45
γ -C	~ 24 - 26
δ -C	~ 22 - 24
δ' -C	~ 21 - 23

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Cyclo(Leu-Leu)**, confirming its elemental composition and structural features. The exact mass of Cyclo(L-Leu-L-Leu) is 226.1681 g/mol .

Table 3: ESI-MS/MS Fragmentation Data for Cyclo(L-Leu-L-Leu)

Precursor Ion [M+H] ⁺ (m/z)	Fragment Ion (m/z)	Neutral Loss (Da)	Proposed Fragment
227.17	182	45	[M+H - HCONH ₂] ⁺
227.17	199	28	[M+H - CO] ⁺

Experimental Protocols

This section outlines the general procedures for the synthesis and spectroscopic analysis of Cyclo(L-Leu-L-Leu).

Synthesis of Cyclo(L-Leu-L-Leu)

A common method for the synthesis of cyclic dipeptides is through the condensation of the corresponding amino acid methyl esters.

Materials:

- L-Leucine methyl ester hydrochloride
- Triethylamine (TEA) or another suitable base
- High-boiling point solvent (e.g., toluene, xylene)
- Anhydrous sodium sulfate
- Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

- L-Leucine methyl ester hydrochloride is neutralized with a base such as triethylamine in an organic solvent.
- The resulting free L-leucine methyl ester is then heated at reflux in a high-boiling point solvent like toluene for several hours to promote cyclization via intermolecular aminolysis.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure Cyclo(L-Leu-L-Leu).

NMR Spectroscopy

Instrumentation:

- A 300-500 MHz NMR spectrometer.

Sample Preparation:

- Approximately 5-10 mg of purified Cyclo(L-Leu-L-Leu) is dissolved in about 0.6 mL of deuterated solvent (e.g., CDCl_3) in an NMR tube.
- A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

Data Acquisition:

- ^1H NMR and ^{13}C NMR spectra are acquired at room temperature.
- Standard pulse programs are used for both one-dimensional and two-dimensional (e.g., COSY, HSQC) experiments to aid in signal assignment.

Mass Spectrometry

Instrumentation:

- An electrospray ionization mass spectrometer (ESI-MS), often coupled with a tandem mass analyzer (MS/MS) for fragmentation studies.

Sample Preparation:

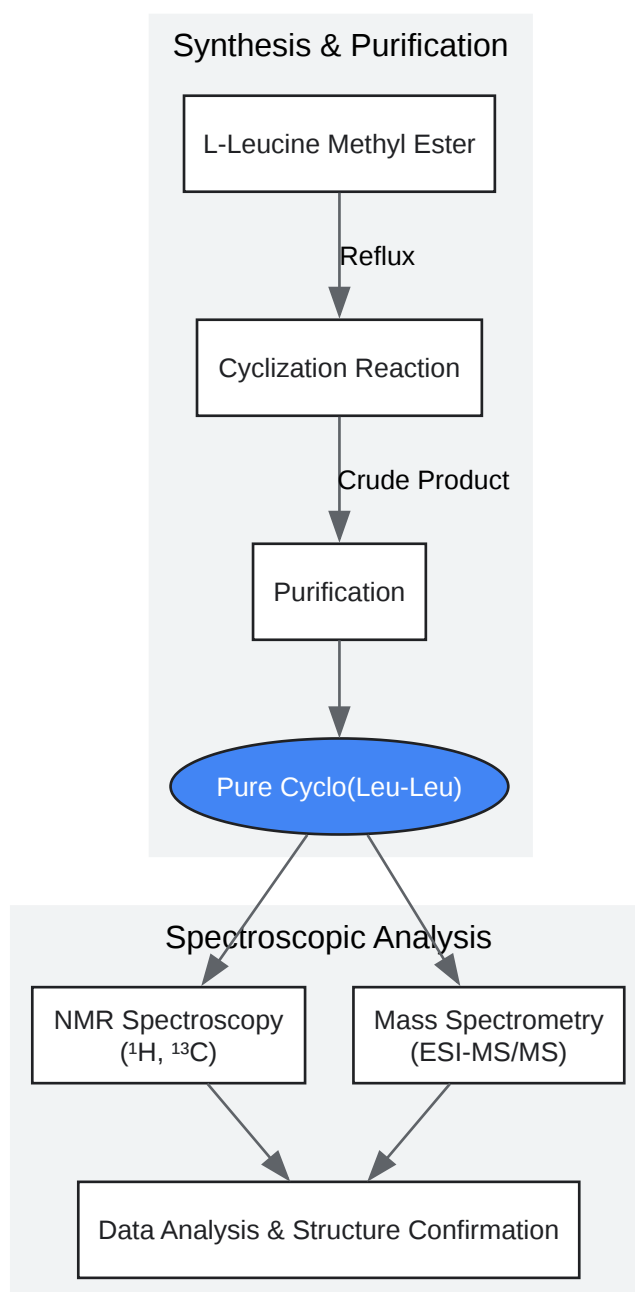
- A dilute solution of the purified Cyclo(L-Leu-L-Leu) is prepared in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

- The sample solution is introduced into the ESI source.
- A full scan mass spectrum is acquired in positive ion mode to observe the protonated molecule $[M+H]^+$.
- For fragmentation analysis, the $[M+H]^+$ ion is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

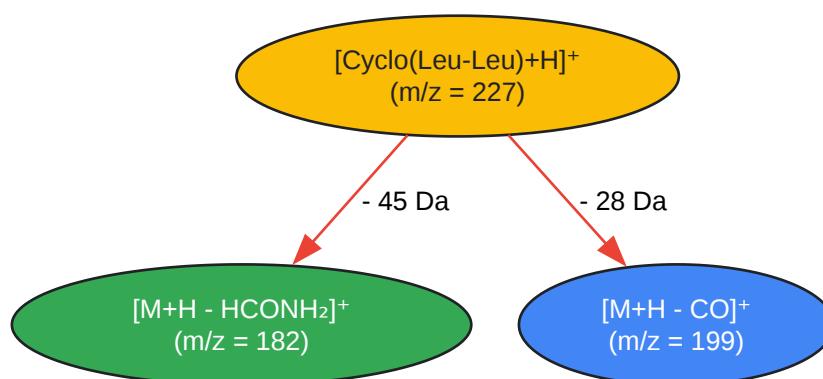
Visualization of Workflow

The following diagrams illustrate the key workflows described in this guide.



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General workflow for the synthesis and spectroscopic characterization of **Cyclo(Leu-Leu)**.



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*Key fragmentation pathways of **Cyclo(Leu-Leu)** in ESI-MS/MS.*

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